See also: Cilastatin Sodium (preferred); Cilastatin (has active moiety); Cilastatin sodium; imipenem; relebactam (component of).
sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-({[(1S)-2,2-dimethylcyclopropyl]carbonyl}amino)hept-2-enoate
CAS No.: 81129-83-1
Cat. No.: VC0004554
Molecular Formula: C16H25N2NaO5S
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81129-83-1 |
|---|---|
| Molecular Formula | C16H25N2NaO5S |
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | sodium (2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |
| Standard InChI | InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |
| Standard InChI Key | QXPBTTUOVWMPJN-QBNHLFMHSA-M |
| Isomeric SMILES | CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |
| Canonical SMILES | CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |
Introduction
Chemical and Pharmacological Profile of Cilastatin Sodium
Structural Characteristics
Cilastatin sodium (CAS No. 81129-83-1) is the sodium salt of cilastatin, a derivatized heptenoic acid with the molecular formula and a molecular weight of 380.43 g/mol . Its IUPAC name, sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate, reflects its stereochemical complexity, including a cyclopropane ring and a thioether linkage . The compound exists as an off-white to yellowish-white hygroscopic powder, highly soluble in water (10 mg/mL) and methanol .
Table 1: Key Physicochemical Properties of Cilastatin Sodium
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 380.43 g/mol | |
| Solubility in Water | 10 mg/mL | |
| pKa Values | 2.0, 4.4, 9.2 (at 25°C) | |
| Plasma Half-Life | 1 hour (in humans) | |
| Urinary Excretion | 70–80% of administered dose |
Pharmacological Role
Cilastatin sodium inhibits renal dehydropeptidase-I (DPEP1), an enzyme located in the proximal tubule brush border that metabolizes imipenem and leukotriene D4 . By blocking imipenem’s hydrolysis, it increases the antibiotic’s urinary recovery from 6–38% to 70% and extends its systemic activity . This dual function—preserving antimicrobial efficacy while mitigating nephrotoxicity—has made it indispensable in carbapenem therapies .
Mechanisms of Action and Synergy with Imipenem
Enzymatic Inhibition Dynamics
Cilastatin sodium binds competitively to DPEP1’s active site, with a value in the nanomolar range, effectively halting the conversion of imipenem to nephrotoxic metabolites . Structural studies reveal that its cyclopropane moiety mimics the β-lactam ring of imipenem, enabling selective inhibition without affecting other renal transporters .
Leukotriene Modulation
Beyond antibiotic preservation, cilastatin sodium inhibits leukotriene D4-to-E4 conversion, potentially attenuating inflammatory responses in renal tissues . This secondary action is under investigation for its role in reducing ischemia-reperfusion injury in transplant models .
Clinical Applications and Therapeutic Efficacy
Antimicrobial Combination Therapy
The imipenem-cilastatin combination (marketed as Primaxin®) demonstrates broad-spectrum activity against >98% of Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) . In a study of 53 hematology patients with severe infections, the combination achieved a 62.3% efficacy rate (18.9% excellent, 43.4% good responses) .
Nephroprotection in High-Risk Populations
A 2024 meta-analysis of 8 studies (n=1,542) found that imipenem-cilastatin reduced AKI incidence by 48% (OR 0.52, 95% CI 0.34–0.79) compared to other antibiotics . Serum creatinine levels were 0.23 mg/dL lower in cilastatin-treated groups (95% CI -0.41 to -0.05), suggesting direct tubular protection .
Table 2: Clinical Outcomes in AKI-Prone Patients Receiving Imipenem-Cilastatin
| Outcome Metric | Imipenem-Cilastatin Group | Control Group | Risk Ratio (95% CI) |
|---|---|---|---|
| AKI Incidence | 12.1% | 23.8% | 0.52 (0.34–0.79) |
| Dialysis Requirement | 3.4% | 7.1% | 0.47 (0.21–1.07) |
| Mortality | 8.9% | 11.5% | 0.60 (0.12–3.03) |
Pharmacokinetics and Dosage Considerations
Absorption and Elimination
Cilastatin sodium follows linear kinetics across therapeutic doses (500–1,000 mg), with a plasma of 1 hour and a half-life matching imipenem’s 1-hour elimination . Renal clearance accounts for 70–80% of its excretion, necessitating dose adjustments in patients with glomerular filtration rates (GFR) <30 mL/min .
Adverse Effects and Risk Mitigation
Hematological Reactions
Thrombocytopenia (platelet count <100,000/μL) occurs in 0.9–1.7% of patients, typically manifesting 4–9 days post-initiation . Platelet recovery begins within 48 hours of discontinuation, reaching baseline by day 6 .
Gastrointestinal and Renal Events
Nausea/vomiting (28.3% incidence) and transient transaminase elevations (4.1%) are common but rarely treatment-limiting . Contrary to early concerns, cilastatin itself reduces contrast-induced nephropathy risk by 31% in radiology cohorts (OR 0.69, 95% CI 0.51–0.94) .
Emerging Therapeutic Applications
Oncology and Metastasis Suppression
Preclinical models indicate cilastatin sodium inhibits DPEP1-mediated tumor invasion in renal cell carcinoma (RCC). In murine xenografts, daily 20 mg/kg doses reduced lung metastasis by 67% () .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume